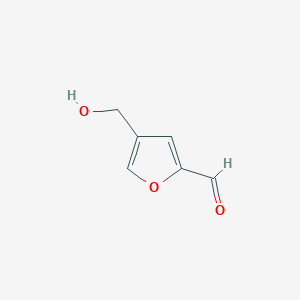
Trifluorométhanesulfonate de pentafluorophényle
Vue d'ensemble
Description
Pentafluorophenyl trifluoromethanesulfonate, also known as trifluoromethanesulfonic acid pentafluorophenyl ester or pentafluorophenyl triflate , is a chemical compound with the molecular formula C7F8O3S . It is a colorless to almost colorless clear liquid. Let’s explore its properties and applications .
Synthesis Analysis
The synthesis of pentafluorophenyl trifluoromethanesulfonate involves the reaction of phenol with trifluoromethanesulfonic anhydride in the presence of pyridine. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as a reactive silylating agent. The resulting compound is stable and can be used for various applications .
Chemical Reactions Analysis
Pentafluorophenyl trifluoromethanesulfonate can undergo nucleophilic substitution reactions with various nucleophiles. For example, it can react with amines, alcohols, and other nucleophiles. The triflate group acts as a leaving group, facilitating these reactions .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthèse de l'ester de pentafluorophényle
Le trifluorométhanesulfonate de pentafluorophényle est utilisé dans la synthèse de l'ester de pentafluorophényle . Ce composé est souvent utilisé dans les réactions chimiques en raison de sa réactivité et de sa stabilité.
Complexation d'anions
Ce composé a été utilisé dans l'étude de la complexation d'anions d'un récepteur d'urée tripolaire substitué par un pentafluorophényle . L'étude a examiné la liaison et la sélectivité des halogénures et des oxyanions vis-à-vis du récepteur, à la fois en solution et à l'état solide .
Micelles polymériques sensibles au pH
Le this compound a été utilisé dans la construction de micelles polymériques sensibles au pH . Ces micelles ont suscité un intérêt considérable en tant que vecteurs efficaces pour la délivrance de médicaments anticancéreux .
Réactifs de fluoration
Ce composé est également utilisé comme réactif de fluoration . La fluoration est un processus qui introduit un atome de fluor dans un composé et est souvent utilisé dans l'industrie pharmaceutique pour améliorer les propriétés d'un médicament.
Réactifs de sulfonylation
Le this compound est utilisé comme réactif de sulfonylation . La sulfonylation est un processus qui introduit un groupe sulfonyle dans un composé et est souvent utilisé dans la synthèse de divers composés organiques.
Blocs de construction fluorés
Ce composé est utilisé dans la synthèse de blocs de construction fluorés . Ces blocs de construction sont souvent utilisés dans la construction de molécules organiques complexes.
Mécanisme D'action
Target of Action
Pentafluorophenyl trifluoromethanesulfonate is primarily used as a reagent in the synthesis of diverse classes of compounds, including those with pharmaceutical and biomedical applications . It serves as a catalyst, acid catalyst, and ion exchange agent .
Mode of Action
Pentafluorophenyl trifluoromethanesulfonate interacts with its targets by serving as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides .
Biochemical Pathways
It is known to be involved in the synthesis of diverse classes of compounds, including those with pharmaceutical and biomedical applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentafluorophenyl trifluoromethanesulfonate. For instance, it should be stored under inert gas and away from moisture to prevent decomposition . It is also important to note that it is a strong acidic compound and can react with bases to form corresponding salts .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Pentafluorophenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in catalysis and reaction promotion. It has been found to serve as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides . This compound interacts with various enzymes, proteins, and other biomolecules, enhancing reaction efficiency and facilitating the synthesis of complex molecules .
Cellular Effects
Pentafluorophenyl trifluoromethanesulfonate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell behavior and function, impacting overall cellular health and activity .
Molecular Mechanism
The mechanism of action of pentafluorophenyl trifluoromethanesulfonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a Lewis acid catalyst, facilitating the transfer of trifluoromethyl and pentafluorophenyl moieties to various fluorinated inorganic and organic sulfur and carbon centers . This versatility allows it to participate in the synthesis of novel organic compounds and organometallic complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentafluorophenyl trifluoromethanesulfonate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of pentafluorophenyl trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
Pentafluorophenyl trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic activity and health .
Transport and Distribution
Within cells and tissues, pentafluorophenyl trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation, impacting its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of pentafluorophenyl trifluoromethanesulfonate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, contributing to its overall impact on cellular processes .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F8O3S/c8-1-2(9)4(11)6(5(12)3(1)10)18-19(16,17)7(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTBRWDUQHDNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434670 | |
| Record name | pentafluorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60129-85-3 | |
| Record name | pentafluorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



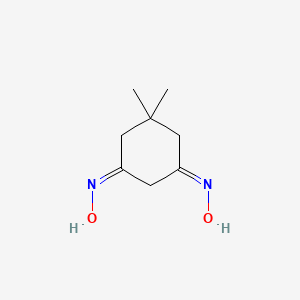


![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)


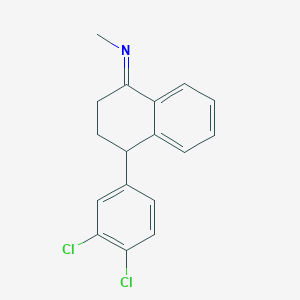
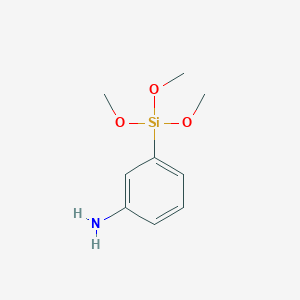

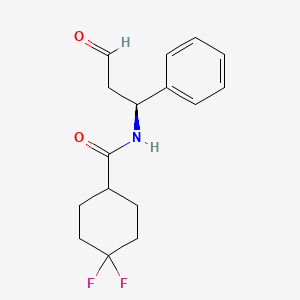

![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)
